Cas no 1822671-26-0 (Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)-)

Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)-
-
- MDL: MFCD26136164
- Inchi: 1S/C8H8BrF2N/c9-6-1-5(8(12)4-10)2-7(11)3-6/h1-3,8H,4,12H2
- InChI Key: URTZGDIQAMTUMC-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=C(Br)C=1)(N)CF
Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319497-0.25g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 0.25g |
$946.0 | 2023-09-05 | ||
Enamine | EN300-319497-0.5g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 0.5g |
$987.0 | 2023-09-05 | ||
Enamine | EN300-319497-2.5g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 2.5g |
$2014.0 | 2023-09-05 | ||
Enamine | EN300-319497-0.1g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 0.1g |
$904.0 | 2023-09-05 | ||
Enamine | EN300-319497-10g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 10g |
$4421.0 | 2023-09-05 | ||
Enamine | EN300-319497-5g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 5g |
$2981.0 | 2023-09-05 | ||
Enamine | EN300-319497-5.0g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 5.0g |
$2981.0 | 2023-02-24 | ||
Enamine | EN300-319497-0.05g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 0.05g |
$864.0 | 2023-09-05 | ||
Enamine | EN300-319497-10.0g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 10.0g |
$4421.0 | 2023-02-24 | ||
Enamine | EN300-319497-1.0g |
1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
1822671-26-0 | 1g |
$0.0 | 2023-06-07 |
Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- Related Literature
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)-
Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- (CAS No. 1822671-26-0): A Comprehensive Overview
Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)-, identified by its CAS number 1822671-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzene ring substituted with bromine, fluorine, and a fluoromethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- imparts distinct reactivity patterns, making it a versatile building block for drug discovery and development. The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the efficient construction of complex molecular architectures, often employed in the creation of novel therapeutic agents.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluoromethyl group in particular has been extensively studied for its ability to modulate lipophilicity and binding affinity in drug candidates. This has led to the exploration of Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways.
One of the most compelling applications of this compound is in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. The unique substitution pattern of Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- allows for precise tuning of binding interactions with kinase active sites. This has been leveraged in high-throughput screening campaigns to identify lead compounds with high selectivity and potency.
The bromine atom on the benzene ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are indispensable tools for constructing biaryl structures, which are prevalent in many pharmacologically active compounds. The fluorine substituent further enhances these reactions by facilitating oxidative addition steps, thereby improving reaction efficiency and yield.
Another area where Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- has shown promise is in the synthesis of antiviral agents. Viruses often rely on host cellular machinery for replication, making them susceptible to inhibitors targeting specific viral enzymes or proteins. The structural features of this compound have been utilized to design molecules that disrupt viral polymerase activity or interfere with host-virus interactions. Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects against certain RNA viruses, warranting further investigation.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- and biological targets. Advanced computational methods have allowed researchers to predict binding affinities and optimize molecular structures before experimental validation. This approach has significantly accelerated the drug discovery process by identifying promising candidates with minimal experimental screening.
In conclusion, Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)- (CAS No. 1822671-26-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, this compound is poised to play a pivotal role in the development of next-generation drugs.
1822671-26-0 (Benzenemethanamine, 3-bromo-5-fluoro-α-(fluoromethyl)-) Related Products
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)




